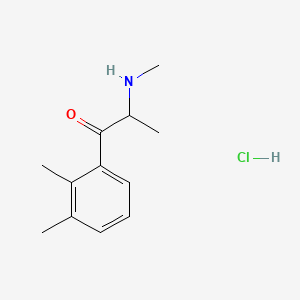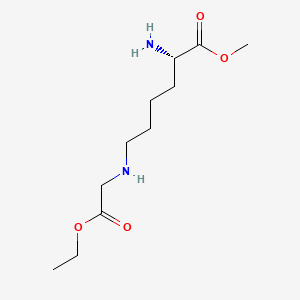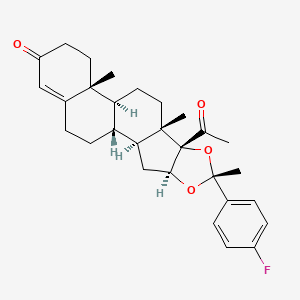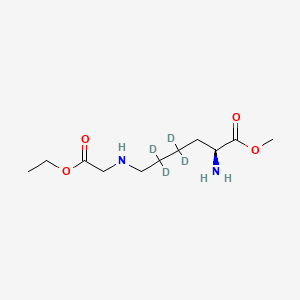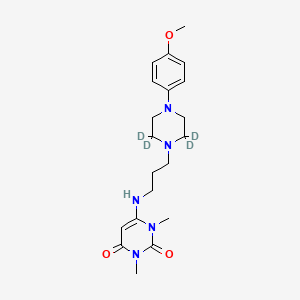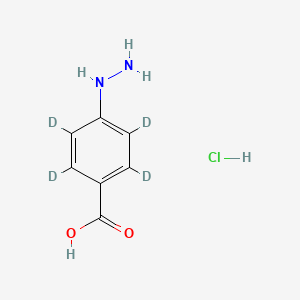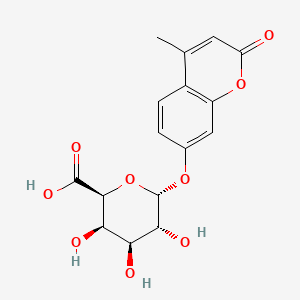
6-Amino-5-nitroso-3-methyluracil-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-nitroso-3-methyluracil-d3 is the labelled analogue of 6-Amino-5-nitroso-3-methyluracil . It is a biochemical used for proteomics research . The molecular formula is C5H3D3N4O3 and the molecular weight is 173.14 .
Molecular Structure Analysis
The molecular formula of 6-Amino-5-nitroso-3-methyluracil-d3 is C5H3D3N4O3 . The molecular weight is 173.14 . The InChI key is GUDXLMQIDACJSU-FIBGUPNXSA-N .Physical And Chemical Properties Analysis
The compound is a purple solid . It is soluble in DMSO . The compound should be stored at 2-8°C under an inert atmosphere .Scientific Research Applications
Electrochemical Hydrogenation Mechanism
The electrochemical hydrogenation of 6-amino-5-nitroso-1,3-dimethyluracil (ANDMU) on nickel electrodes shows involvement in a four-electron electrochemical reaction with hydrogen ions. This process indicates that ANDMU can be reduced electrochemically, demonstrating its potential in chemical synthesis and electrochemical studies. The reaction is diffusion-controlled and is influenced by temperature, stirring speed, and pH levels, suggesting a wide range of experimental conditions for optimizing its electrochemical behavior (Hu Xien, 2006).
Synthesis of Novel Derivatives
Novel 3-methylxanthine derivatives, including new compounds synthesized from 6-amino-5-nitroso-1,3-dimethyluracil, have been developed through hydrogenation, acylation, cyclization, and acidification processes. These derivatives are characterized by NMR and FT-IR, highlighting the compound's versatility in creating new chemical entities for further research applications (Zhao Ji-quan, 2012).
Complex Formation and Photoluminescence Characterization
Fac-tricarbonylrhenium(I) complexes with 6-amino-1,3-dimethyl-5-nitroso-2-thiouracil and violuric acid derivatives have been prepared and characterized. These complexes demonstrate potential in photoluminescence, making them of interest for optical applications and materials science research. The coordination of these complexes forms a distorted octahedron, indicating specific structural properties that could be exploited in the development of new materials (Nuria A. Illán‐Cabeza, Antonio R. García-García, M. Moreno-Carretero, 2011).
Antiradical and Antimicrobial Activities
The antiradical (antioxidant) activity of 6-methyluracil derivatives, including those based on 6-amino-5-nitroso-1,3-dimethyluracil, indicates a significant potential for these compounds in pharmaceutical research and development. The increased antiradical activity compared to the initial compounds suggests their use in exploring antioxidant properties and their mechanisms (ChemChemTech, 2023). Additionally, novel fused imidazolopyrimidines derived from 6-amino-1-methyl-2-thiouracil, including through nitrosation and condensation processes, have shown antimicrobial activity, highlighting the potential of 6-amino-5-nitroso-1,3-dimethyluracil derivatives in developing new antimicrobial agents (S. El-Kalyoubi, F. Agili, S. Youssif, 2015).
Future Directions
properties
IUPAC Name |
6-amino-5-nitroso-3-(trideuteriomethyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3/c1-9-4(10)2(8-12)3(6)7-5(9)11/h6H2,1H3,(H,7,11)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDXLMQIDACJSU-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(NC1=O)N)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C(=C(NC1=O)N)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5-nitroso-3-methyluracil-d3 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

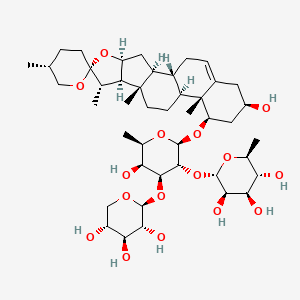
![N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide](/img/structure/B587198.png)
![Azireno[2,1-b][1,3]benzoxazole](/img/structure/B587199.png)

